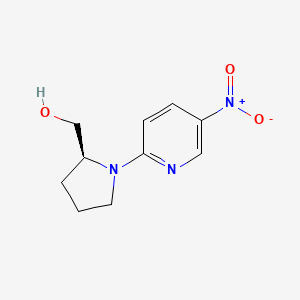

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-1-(5-nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-7-9-2-1-5-12(9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBARIBJRNJYVTK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659936 | |

| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-37-2 | |

| Record name | [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

This guide provides a comprehensive overview of the synthesis and characterization of the chiral ligand (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol. This molecule is of significant interest to researchers in asymmetric catalysis and drug development due to its unique structural features, combining the rigidity of the proline scaffold with the electronic properties of the nitropyridyl moiety. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound, also known as 2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)-5-nitropyridine, belongs to a class of chiral ligands derived from the readily available and optically pure amino acid, L-proline. The incorporation of a pyridyl ring, particularly one bearing a strong electron-withdrawing nitro group, modulates the electronic properties of the ligand, which can be crucial for its application in metal-catalyzed asymmetric reactions. The stereogenic center inherited from (S)-prolinol provides the chiral environment necessary for enantioselective transformations.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This well-established reaction class is particularly effective for pyridyl systems activated by electron-withdrawing groups.

Reaction Principle: Nucleophilic Aromatic Substitution

The core of the synthesis involves the reaction of a nucleophile, in this case, the secondary amine of (S)-(-)-prolinol, with an electrophilic aromatic ring, 2-chloro-5-nitropyridine. The nitro group in the para position to the leaving group (chloride) is critical as it stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby facilitating the substitution.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated pyridines.

Materials and Reagents:

-

(S)-(-)-Prolinol

-

2-Chloro-5-nitropyridine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (S)-(-)-prolinol (1.0 eq.), 2-chloro-5-nitropyridine (1.0-1.2 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 88374-37-2 |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Approximately 83 °C |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the nitropyridyl moiety. The diastereotopic protons of the CH₂OH group will likely appear as a complex multiplet.

-

¹³C NMR: The spectrum should reveal ten distinct carbon signals corresponding to the molecular formula. The carbon atoms attached to the nitro group and the nitrogen of the pyridine ring will be significantly deshielded.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include:

-

O-H stretch from the alcohol group (broad, ~3400 cm⁻¹)

-

N-O stretches from the nitro group (asymmetric and symmetric, ~1520 and ~1340 cm⁻¹)

-

C-N stretches and aromatic C=C and C=N vibrations.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass.

Enantiomeric Purity Assessment

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product is a critical parameter. A chiral stationary phase is required to separate the (S)- and (R)-enantiomers.

-

Methodology: A typical method would involve a chiral column (e.g., Chiralpak series) with a mobile phase consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid.

-

Expected Outcome: The chromatogram of the synthesized this compound should ideally show a single major peak, with any peak corresponding to the (R)-enantiomer being below the limit of detection, confirming high enantiomeric excess (ee).

-

Diagram of the Characterization Workflow

Caption: Workflow for the purification and characterization of the target molecule.

Conclusion

The synthesis and characterization of this compound are crucial steps for its application in asymmetric synthesis and drug discovery. The presented guide outlines a robust and reliable approach based on fundamental chemical principles. Adherence to the detailed protocols and thorough characterization will ensure the generation of high-quality material for further research and development.

References

-

Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Zhang, T., Nguyen, D., & Franco, P. (2012). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129–135. [Link]

A-Z Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol: Molecular Structure, Synthesis, and Catalytic Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol is a chiral amino alcohol derivative of significant interest in modern synthetic chemistry. Its unique molecular architecture, combining a rigid, chiral prolinol scaffold with an electron-deficient nitropyridyl moiety, makes it a powerful tool in asymmetric catalysis. This guide provides an in-depth exploration of its structural features, a detailed, validated protocol for its synthesis, and a technical discussion of its role as an organocatalyst. By elucidating the causal relationships between its structure and function, this document serves as a comprehensive resource for researchers leveraging proline-derived catalysts in the synthesis of complex, high-value molecules.

Introduction: The Significance of a Privileged Scaffold

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, certain molecular frameworks consistently deliver high levels of enantioselectivity across a range of reactions. These are often referred to as "privileged scaffolds." Proline and its derivatives are archetypal examples, capable of catalyzing reactions with high efficiency and stereocontrol.[1][2][3] this compound belongs to this esteemed class of organocatalysts.[4][5]

Derived from the naturally abundant and inexpensive amino acid (S)-proline, this catalyst combines the stereochemical rigidity of the pyrrolidine ring with tunable electronic properties.[6][7] Its structure is meticulously designed to create a specific chiral environment that influences the trajectory of reacting molecules, favoring the formation of one enantiomer over the other. This guide will deconstruct the molecule's architecture to explain how each component contributes to its overall function, providing both foundational knowledge and actionable protocols for its synthesis and application.

Molecular Architecture and Stereochemistry

The catalytic efficacy of this compound is a direct consequence of its three-dimensional structure. The molecule can be dissected into three key components: the (S)-prolinol backbone, the N-aryl linkage, and the electron-deficient aromatic system.

2.1 The (S)-Prolinol Backbone The foundation of the molecule is the (S)-pyrrolidinemethanol, or (S)-prolinol, fragment.[6][8] This component is responsible for establishing the chiral environment.

-

The Pyrrolidine Ring: The five-membered ring has a fixed, non-planar conformation that reduces conformational flexibility. This rigidity is crucial for creating a well-defined binding pocket for substrates during catalysis.[9]

-

The (S)-Stereocenter: The chiral carbon atom at the 2-position of the ring, inherited from natural L-proline, dictates the absolute stereochemistry of the catalytic transformations.[6]

-

The Hydroxymethyl Group (-CH₂OH): This functional group can act as a hydrogen bond donor, helping to orient and activate substrates within the catalytic pocket.

2.2 The 5-Nitro-2-pyridyl Moiety Attached to the nitrogen of the prolinol ring is a 2-pyridyl group bearing a nitro substituent at the 5-position.[8][10] This aromatic component is not merely a bulky appendage; its electronic properties are critical to the catalyst's function.

-

Electron-Withdrawing Nature: The nitro group (-NO₂) is a powerful electron-withdrawing group. It significantly reduces the electron density of the pyridine ring and, by extension, the prolinol nitrogen. This electronic modulation is key to its catalytic activity, particularly in reactions proceeding through enamine or iminium ion intermediates.[11]

-

Steric Influence: The planar aromatic ring provides steric bulk that helps to shield one face of the reactive intermediate, further enhancing enantioselectivity.[4]

2.3 Chirality and Optical Rotation The complete name this compound precisely defines its stereochemistry:

-

(S): Denotes the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules.

-

(-): Indicates that a solution of this compound rotates plane-polarized light to the left (levorotatory). This is an experimentally determined physical property.

Visualization: 2D Molecular Structure

The following diagram illustrates the key components of the this compound molecule.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a robust and reproducible procedure, typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction.

3.1 Synthetic Rationale The most common and efficient route involves the reaction of commercially available (S)-prolinol with 2-chloro-5-nitropyridine.[12]

-

(S)-Prolinol: Acts as the nucleophile. The secondary amine of the pyrrolidine ring attacks the electron-deficient pyridine ring.

-

2-chloro-5-nitropyridine: Serves as the electrophile. The chlorine atom at the 2-position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the nitro group at the 5-position, which stabilizes the negatively charged Meisenheimer complex intermediate.[13][14]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

3.2 Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-prolinol (1.0 eq.), 2-chloro-5-nitropyridine (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to (S)-prolinol.

-

Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions, as it effectively solvates the cation of the base without interfering with the nucleophile.

-

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (S)-prolinol is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Rationale: The product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from the inorganic salts and residual DMF.

-

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a pale yellow solid.[15] Confirm purity and identity via NMR spectroscopy and mass spectrometry.

Structural Data and Characterization

Validation of the molecular structure is achieved through standard analytical techniques.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [8][10][16] |

| Molecular Weight | 223.23 g/mol | [8][10][16] |

| Appearance | Pale Yellow Solid | [15] |

| CAS Number | 88374-37-2 | [8][10][16] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~4.6 (m, 1H, CH), ~3.8-3.6 (m, 2H, CH₂O), ~3.5 (m, 2H, NCH₂), ~2.1-1.8 (m, 4H, CH₂CH₂). Note: Exact shifts may vary. | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160, ~145, ~138, ~132, ~105 (Ar-C), ~65 (CH₂OH), ~60 (NCH), ~50 (NCH₂), ~28, ~24 (CH₂CH₂). Note: Predicted values. | |

| Mass Spec (ESI+) | m/z: 224.10 [M+H]⁺ |

Application in Asymmetric Catalysis

This compound is primarily used as an organocatalyst in asymmetric transformations, most notably in Michael additions and aldol reactions.[2][4][5] It operates through an enamine-based catalytic cycle.[4]

5.1 Mechanism of Action: Enamine Catalysis

-

Enamine Formation: The secondary amine of the prolinol catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step activates the carbonyl compound, making its α-carbon nucleophilic.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The steric and electronic environment created by the catalyst—specifically the bulky nitropyridyl group and the rigid prolinol ring—directs the electrophile to attack from a specific face of the enamine, establishing the new stereocenter with high fidelity.[4]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the product and regenerating the catalyst for the next cycle.

Visualization: Generalized Enamine Catalytic Cycle

Caption: Generalized enamine cycle for prolinol-derived catalysts.

Conclusion

This compound is a highly effective and rationally designed organocatalyst. Its structure marries the robust, stereodefined scaffold of (S)-prolinol with the potent electron-withdrawing character of a 5-nitropyridyl group. This combination creates a catalyst capable of inducing high levels of enantioselectivity in a variety of important carbon-carbon bond-forming reactions. The straightforward and scalable synthesis, coupled with its reliable performance, ensures its continued relevance and utility for researchers and drug development professionals engaged in the art and science of asymmetric synthesis.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

This compound 99.0%. PureSynth. [Link]

-

Asymmetric synthesis of proline derivatives. ResearchGate. [Link]

-

Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synfacts. [Link]

-

Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. [Link]

-

Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

-

This compound, min 99% (T), 1 gram. LabAlley. [Link]

-

2-Chloro-5-nitropyridine. National Center for Biotechnology Information (NCBI). [Link]

-

2 N-aryl derived prolinamides. ResearchGate. [Link]

-

Prolinol. Wikipedia. [Link]

-

2-Chloro-5-nitropyridine. ResearchGate. [Link]

- Preparation method of high-yield 2-chloro-5-nitropyridine.

- Method for preparing 2-chloro-5-nitropyridine.

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). Human Metabolome Database. [Link]

-

(S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. ResearchGate. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. National Center for Biotechnology Information (NCBI). [Link]

-

Main types of catalysis by proline. ResearchGate. [Link]

-

(S)-Proline-catalyzed nitro-Michael Reactions: Towards a Better Understanding of the Catalytic Mechanism and Enantioselectivity. PubMed. [Link]

-

Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. ResearchGate. [Link]

-

Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Prolinol - Wikipedia [en.wikipedia.org]

- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. pure-synth.com [pure-synth.com]

- 11. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. experimtsupplyshop.com [experimtsupplyshop.com]

- 16. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Solubility Profile of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, the influence of the compound's distinct chemical moieties, computational prediction methodologies, and detailed experimental protocols.

Introduction: The Significance of this compound in Drug Discovery

This compound is a chiral molecule featuring a prolinol scaffold, a derivative of the amino acid proline, which is a versatile building block in medicinal chemistry. Proline analogues are integral to the modular construction of small-molecule drugs and pharmaceutical peptides, with over 15 FDA-approved drugs containing such structures.[1] The pyrrolidine ring, a core component of prolinol, is a favored scaffold in drug discovery due to its three-dimensional structure that allows for efficient exploration of pharmacophore space.[2] The incorporation of a 5-nitropyridyl group introduces specific electronic and steric properties that can significantly influence a molecule's biological activity and physicochemical characteristics, including solubility.

A thorough understanding of the solubility of this compound is paramount for its advancement in the drug development pipeline. Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[3] Poor solubility can hinder reliable in vitro assay results and pose significant challenges for formulation development.[4][5] This guide provides the necessary tools to comprehensively evaluate the solubility of this promising scaffold.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic physicochemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [6][7][8] |

| Molecular Weight | 223.23 g/mol | [6][7][8] |

| Physical Form | Solid | [7] |

| Color | Pale Yellow | [7] |

| Melting Point | 83 °C | |

| Purity | >99.0% | [6] |

| Qualitative Solubility | Soluble in Methanol |

Theoretical Framework: Deconstructing the Molecular Influences on Solubility

The solubility of this compound is a composite of the contributions from its constituent functional groups: the prolinol backbone, the pyridine ring, and the nitro group.

The Prolinol Scaffold: The prolinol moiety, with its hydroxyl group and the nitrogen atom within the pyrrolidine ring, can participate in hydrogen bonding with water molecules, which generally contributes positively to aqueous solubility. Prolinol derivatives are a key component in many biologically active compounds.[2]

The Pyridine Ring: The pyridine ring, a nitrogen-containing heterocycle, is a common feature in pharmaceuticals. Its polar nature and ability to be protonated can enhance water solubility.[9][10] Pyridine and its derivatives are generally weak bases, meaning their solubility is often pH-dependent. At a pH below the pKa of the pyridine nitrogen, the ring becomes protonated, forming a more soluble pyridinium cation. The incorporation of nitrogen atoms into aromatic systems is a well-established strategy in drug design to modulate molecular properties and bioactivity.[11]

The Nitro Group: The nitro group is a strong electron-withdrawing group, which makes the molecule highly polar.[12][13][14] While increased polarity can sometimes correlate with higher water solubility, nitro compounds are often only sparingly soluble in water.[12][13][14][15][16] This is because while they are polar, their ability to form strong hydrogen bonds with water may be limited compared to other functional groups. However, they are typically soluble in organic solvents.[14][15]

In Silico Solubility Prediction: A First Pass Assessment

In the absence of experimental data, computational models provide a valuable first approximation of a compound's solubility. These methods range from quantitative structure-property relationship (QSPR) models to more sophisticated machine learning and quantum mechanics-based approaches.[17][18][19]

Commonly Employed In Silico Approaches:

-

Quantitative Structure-Property Relationship (QSPR): These models correlate a molecule's structural features with its physicochemical properties. Simple QSPR models can provide rapid solubility estimates.[19][20]

-

Machine Learning Models: With the growth of large chemical databases, machine learning algorithms like random forests, support vector machines, and neural networks are increasingly used for accurate solubility prediction.[3][17][21]

-

Molecular Dynamics (MD) Simulations: These simulations model the interactions between the solute and solvent molecules at an atomic level to predict solvation energies and, consequently, solubility.[17]

Several open-access and commercial software packages can be utilized for these predictions. It is advisable to use multiple models to obtain a consensus prediction and understand the potential range of solubility values.

Experimental Determination of Solubility: Protocols and Best Practices

Experimental measurement remains the gold standard for determining the solubility of a pharmaceutical compound. The choice of method depends on the stage of drug development and the required throughput.

Kinetic Solubility Assays

Kinetic solubility is often measured in early drug discovery for high-throughput screening of compounds. It reflects the solubility of a compound from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[22][23][24][25]

This method assesses precipitation by measuring light scattering.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add PBS to each well to achieve the desired final compound concentrations.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[22]

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[22][23]

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. experimtsupplyshop.com [experimtsupplyshop.com]

- 8. pure-synth.com [pure-synth.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hansrajcollege.ac.in [hansrajcollege.ac.in]

- 14. kmchemistry.com [kmchemistry.com]

- 15. lkouniv.ac.in [lkouniv.ac.in]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. enamine.net [enamine.net]

- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Spectroscopic Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol: Elucidating Structure Through NMR, IR, and MS Data

Introduction

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol is a chiral organic compound of significant interest in medicinal chemistry and materials science. Its structural characterization is paramount for understanding its reactivity, biological activity, and potential applications. This technical guide provides an in-depth analysis of the spectral data of this compound, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals. The molecular formula of the compound is C₁₀H₁₃N₃O₃, and its molecular weight is 223.23 g/mol [1][2]. The purity of commercially available this compound is typically greater than 99.0%[2].

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including a stereocenter, a prolinol moiety, and a 5-nitropyridyl group, give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification and characterization.

Caption: Experimental Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

IR Spectral Data (Predicted)

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1590, 1480 | Strong | C=C and C=N stretch (aromatic ring) |

| ~1520, 1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1250 | Strong | C-N stretch (aryl-amine) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of IR Spectrum:

-

A broad and strong absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, likely broadened due to hydrogen bonding.[3]

-

The presence of the aromatic nitropyridine ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹, and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4]

-

The aliphatic C-H stretching vibrations from the prolinol ring are expected just below 3000 cm⁻¹.

-

A strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

Experimental Protocol for FT-IR Spectroscopy

The solid-state IR spectrum can be obtained using the KBr pellet method.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Mass Spectral Data (Predicted)

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent protonated molecular ion.

| m/z | Ion |

| 224.10 | [M+H]⁺ |

| 206.09 | [M+H - H₂O]⁺ |

| 193.09 | [M+H - CH₂OH]⁺ |

| 178.06 | [M+H - NO₂]⁺ |

| 121.07 | [C₅H₄N-NH-CH₂]⁺ |

Interpretation of Mass Spectrum:

-

The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 224.10, confirming the molecular weight of the compound.

-

A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 206.09.

-

Cleavage of the C-C bond adjacent to the chiral center can lead to the loss of the hydroxymethyl radical, giving a fragment at m/z 193.09.

-

Loss of the nitro group as a radical would produce a fragment at m/z 178.06.

-

Further fragmentation of the prolinol and pyridine rings would lead to smaller fragment ions.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal for the protonated molecular ion.

-

Tandem MS (MS/MS): To confirm the fragmentation pathway, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Caption: Proposed Fragmentation Pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The protocols and interpretations presented in this guide offer a robust framework for the characterization of this and structurally related compounds, underscoring the synergistic power of these analytical techniques in modern chemical research and development.

References

-

PureSynth. This compound 99.0%. [Link]

-

From Beakers to Microscopes. This compound, 5G - N0540-5G. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162) - Proline. [Link]

-

esd-chem. This compound. [Link]

-

NIST WebBook. Proline. [Link]

-

Optica Publishing Group. Crystal growth, and characterization of a new organic nonlinear-optical material: l-N-(5-nitro-2-pyridyl)leucinol. [Link]

-

PubMed Central. Mass spectrometry-based study defines the human urine nitrolipidome. [Link]

-

MDPI. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

-

S.T. Japan. IS NIR Spectra. [Link]

-

MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

NIST WebBook. DL-Proline, 5-oxo-. [Link]

-

Ord-info. IR: nitro groups. [Link]

-

NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Technology Networks. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

-

The LCGC Blog. 10 Great Tips for Electrospray Ionization LC–MS. [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

University of Sheffield. IR Chart. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

PubMed. Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using negative-ion MSn spectral matching. [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Chiral Prolinol Derivatives: A Technical Guide to Asymmetric Organocatalysis

This guide provides an in-depth exploration of chiral prolinol derivatives as powerful organocatalysts in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with field-proven insights to offer a comprehensive technical resource. We will delve into the synthesis, mechanistic underpinnings, and broad applications of these versatile catalysts, elucidating the causal relationships that govern their reactivity and stereoselectivity.

Introduction: The Rise of Prolinol Derivatives in Organocatalysis

Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis.[1][2][3] This field leverages small, purely organic molecules to catalyze chemical transformations with high stereoselectivity.[4][5] Among the diverse array of organocatalysts, those derived from the natural amino acid L-proline have proven to be exceptionally versatile and effective.[1][4][6]

While proline itself is a competent catalyst for various reactions, its derivatives, particularly prolinol-based structures, offer enhanced reactivity, solubility, and stereocontrol.[7] A significant breakthrough in this area was the independent development of diarylprolinol silyl ethers by the Jørgensen and Hayashi groups in 2005.[1][3][8] These catalysts, often referred to as Hayashi-Jørgensen catalysts, have demonstrated remarkable efficacy in a wide range of asymmetric transformations, solidifying the prominent role of prolinol derivatives in modern organic synthesis.[8][9]

This guide will explore the nuances of these powerful catalysts, providing a robust framework for their rational application in complex molecule synthesis.

The Catalyst Core: Synthesis and Structural Diversity

The efficacy of a chiral prolinol-derived catalyst is intrinsically linked to its structure. The parent molecule, prolinol, is readily and inexpensively prepared by the reduction of L-proline, typically using a reducing agent like lithium aluminum hydride.[10] This provides a foundational chiral scaffold that can be systematically modified to tune its steric and electronic properties.

Synthesis of Key Prolinol Derivatives

The most widely employed prolinol derivatives are the O-silylated diarylprolinols. The synthesis is straightforward, involving the reaction of a diarylprolinol with a suitable silylating agent. The choice of the silyl group (e.g., trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS)) can significantly influence the catalyst's performance.[11]

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

-

To a solution of (S)-α,α-diphenylprolinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add trimethylsilyl chloride (1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-trimethylsilyl-diphenylprolinol.

The modularity of this synthesis allows for the creation of a diverse library of catalysts with varying steric bulk and electronic properties on the aryl rings and the silyl ether group, enabling fine-tuning of reactivity and selectivity for specific applications.[12]

Mechanistic Foundations: Iminium and Enamine Catalysis

Chiral prolinol derivatives primarily operate through two key covalent activation modes: iminium ion catalysis and enamine catalysis .[13][14][15] The ability of these catalysts to seamlessly transition between these two pathways is a cornerstone of their versatility, enabling a wide array of transformations, including cascade reactions.[15][16]

Iminium Ion Catalysis: LUMO-Lowering Activation

In this mode, the secondary amine of the prolinol derivative condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack.[14][15][17] The bulky diarylprolinol silyl ether moiety effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome.[14][18]

This activation strategy is central to a variety of reactions, including:

-

Michael Additions: The conjugate addition of nucleophiles such as nitroalkanes, malonates, and thiols to enals proceeds with high enantioselectivity.[19][20][21][22]

-

Diels-Alder Reactions: Prolinol derivatives catalyze highly enantioselective and diastereoselective [4+2] cycloadditions.[11]

-

Friedel-Crafts Alkylations: The enantioselective addition of electron-rich arenes to α,β-unsaturated aldehydes is effectively promoted.

Caption: Generalized Iminium Ion Catalytic Cycle.

Enamine Catalysis: HOMO-Raising Activation

Alternatively, the prolinol derivative can react with a saturated aldehyde or ketone to form a chiral enamine intermediate.[18][23] This transformation raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering its α-carbon nucleophilic.[14] This nucleophilic enamine can then react with a wide range of electrophiles. The stereochemistry of the newly formed bond is dictated by the chiral environment created by the catalyst.

Key reactions proceeding through enamine catalysis include:

-

Aldol Reactions: The direct asymmetric aldol reaction between ketones and aldehydes is a hallmark of proline-based catalysis.[4][24][25][26][27][28]

-

Mannich Reactions: The enantioselective three-component reaction of an aldehyde, an amine, and a ketone.[24]

-

α-Functionalization: Reactions such as α-amination, α-oxidation, and α-halogenation proceed with high enantioselectivity.[24]

Caption: Generalized Enamine Catalytic Cycle.

Computational studies have been instrumental in elucidating the transition states of these reactions, confirming the role of hydrogen bonding and steric interactions in determining the observed stereoselectivity.[25][29]

Applications in Asymmetric Synthesis: A Showcase of Versatility

The dual activation capability of chiral prolinol derivatives has led to their application in a vast array of asymmetric transformations, often providing access to key chiral building blocks for the pharmaceutical and agrochemical industries.

Asymmetric Michael Additions

The conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated aldehydes is a flagship application of diarylprolinol silyl ether catalysts. These reactions typically proceed with high yields and excellent diastereo- and enantioselectivities.[11]

Table 1: Representative Asymmetric Michael Additions Catalyzed by Diarylprolinol Silyl Ethers

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | dr | ee (%) | Reference |

| Cinnamaldehyde | Nitromethane | 10 | Toluene | Benzoic Acid | 80 | - | 97 | [11] |

| Crotonaldehyde | Diethyl Malonate | 20 | CH₂Cl₂ | - | 95 | >20:1 | 99 | [14][15] |

| (E)-3-Cyclopentylacrylaldehyde | Pyrazole | 10 | CH₂Cl₂ | - | 90 | - | 95 | [30] |

The asymmetric aza-Michael reaction, for instance, has been pivotal in the enantioselective synthesis of the Janus kinase inhibitor INCB018424, demonstrating the industrial relevance of this methodology.[30]

Asymmetric Aldol Reactions

While L-proline itself is a competent catalyst for aldol reactions, its derivatives, such as prolinamides and prolinol ethers, often offer superior performance in terms of reactivity and selectivity.[25][31][32] These catalysts facilitate the direct, enantioselective reaction between a ketone donor and an aldehyde acceptor, a fundamentally important C-C bond-forming reaction.[4][26][27][33]

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

-

To a solution of 4-nitrobenzaldehyde (0.5 mmol) in anhydrous acetone/DMSO (9:1, 1.0 mL), add the chiral prolinol-derived catalyst (0.05 mmol, 10 mol%).

-

Add cyclohexanone (2.0 mmol, 4.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Cascade Reactions

A particularly powerful application of prolinol organocatalysis is in the orchestration of cascade (or domino) reactions.[16] In these processes, the catalyst mediates multiple bond-forming events in a single pot, rapidly building molecular complexity from simple starting materials.[34] The catalyst's ability to cycle between iminium and enamine activation modes is often key to the success of these transformations.

For example, a domino Michael/Michael or Michael/Aldol reaction can be used to construct complex polycyclic scaffolds with multiple stereocenters in a single operation, all controlled by one chiral catalyst.[35]

Caption: Workflow for a Prolinol-Catalyzed Cascade Reaction.

Conclusion and Future Outlook

Chiral prolinol derivatives have cemented their status as a privileged class of organocatalysts.[16] Their ease of synthesis, modularity, and ability to operate through complementary activation modes provide a robust platform for the development of a wide range of asymmetric transformations. The insights gained from mechanistic and computational studies continue to guide the design of next-generation catalysts with improved efficiency and broader substrate scope.[25][29]

Future research in this field will likely focus on the development of even more active and selective catalysts, the expansion of their application in complex cascade reactions, and their immobilization on solid supports to facilitate catalyst recycling and application in flow chemistry, further enhancing the sustainability and industrial viability of organocatalysis.[2] The principles and protocols outlined in this guide serve as a foundation for researchers to harness the full potential of chiral prolinol derivatives in their pursuit of elegant and efficient solutions to the challenges of modern asymmetric synthesis.

References

- Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organoc

- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv

- Proline organoc

- (PDF) Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis.

- A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. Benchchem.

- Computational investigations of the stereoselectivities of proline-related c

- Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether c

- Chapter 7: Prolinols and Their Carbon Ethers as Asymmetric Organoc

- Recent developments in next generation (S)

- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction.

- Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. NIH.

- The Diarylprolinol Silyl Ether System: A General Organocatalyst.

- The diarylprolinol silyl ether system: a general organoc

- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv

- Computational analysis of proline-catalzyed aldol reactions of α-haloaldehydes.

- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organoc

- Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organoc

- Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview.

- Hayashi-Jørgensen Catalyst.

- Proline-c

- Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes.

- TMS-Prolinol Catalyst in Organocatalysis.

- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.

- New mechanistic studies on the proline-c

- Heterogeneous organocatalysis: the proline case. RSC Advances (RSC Publishing).

- Synergistic Strategies in Aminoc

- Organocatalysis and Beyond: Activating Reactions with Two C

- Stereoselective Aldol and Conjugate Addition Reactions Mediated by Proline‐Based Catalysts and Its Analogues: A Concise Review.

- An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof. Benchchem.

- Enantioselective aldol reactions and Michael additions using proline derivatives as organoc

- Asymmetric Synthesis of Functionalized 9-Methyldecalins Using a Diphenylprolinol-Silyl-Ether-Mediated Domino Michael/Aldol Reaction.

- Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Prolinol - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions - ethesis [ethesis.nitrkl.ac.in]

- 13. books.rsc.org [books.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. pnas.org [pnas.org]

- 24. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 25. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]

- 27. scirp.org [scirp.org]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. semanticscholar.org [semanticscholar.org]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Prolinol Catalyst Core: A Technical Guide to Asymmetric Synthesis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the mechanisms underpinning prolinol-catalyzed asymmetric reactions. Moving beyond simple procedural outlines, we will dissect the catalytic cycles, transition state models, and the subtle interplay of factors that govern stereoselectivity. This document is designed for the practicing scientist who seeks not only to apply these powerful catalytic tools but to understand and innovate upon them.

The Foundation: Prolinol and the Dawn of Asymmetric Organocatalysis

The amino acid L-proline and its derivatives, particularly the chiral amino alcohol prolinol, have revolutionized asymmetric synthesis.[1] These small, robust, and readily available organic molecules can mimic the function of complex enzymes, catalyzing a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with remarkable stereocontrol.[1][2] The power of prolinol-based catalysts lies in their ability to activate substrates through the formation of key nucleophilic enamine or electrophilic iminium ion intermediates.[3][4] This guide will focus on the enamine-mediated pathways, which are central to many of the most synthetically useful transformations.

The Central Mechanistic Debate: Enamine vs. Oxazolidinone Pathways

The generally accepted mechanism for many prolinol-catalyzed reactions proceeds through an enamine intermediate .[5] However, a significant body of research has also identified the presence of oxazolidinone species, leading to a nuanced discussion about their role in the catalytic cycle.[5][6]

The Enamine Catalytic Cycle

The enamine-based mechanism is a cornerstone of prolinol catalysis.[7] It involves the following key steps:

-

Enamine Formation: The secondary amine of the prolinol catalyst reacts with a carbonyl donor (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step is often the rate-determining step and can be influenced by additives.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The stereochemistry of this step is directed by the chiral scaffold of the prolinol catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the prolinol catalyst, allowing it to re-enter the catalytic cycle.

Caption: A generalized schematic of the enamine catalytic cycle in prolinol-catalyzed reactions.

The Oxazolidinone Question: Parasitic Species or Key Intermediate?

NMR studies have consistently detected the formation of oxazolidinone intermediates from the reaction of prolinol catalysts with carbonyl compounds.[5][6] Initially, these were often considered "parasitic" or off-cycle species that sequester the catalyst and reduce the reaction rate.[5] However, more recent investigations suggest that oxazolidinones may play a more active role, potentially serving as precursors to the crucial enamine intermediate under certain conditions.[6] The equilibrium between the enamine and oxazolidinone can be influenced by the solvent, substrate, and the specific structure of the prolinol derivative.

Controlling Stereoselectivity: A Deep Dive into Transition State Models

The remarkable stereoselectivity of prolinol-catalyzed reactions is determined in the C-C bond-forming step. Several transition state models have been proposed to rationalize the observed outcomes.

The Zimmerman-Traxler Model in Aldol Reactions

For prolinol-catalyzed aldol reactions, the Zimmerman-Traxler model is often invoked to explain the diastereoselectivity.[8] This model proposes a chair-like six-membered transition state where the substituents on the enamine and the aldehyde occupy pseudo-equatorial positions to minimize steric hindrance. The stereochemical information from the prolinol catalyst is transmitted through the rigid, cyclic nature of this transition state assembly.

Caption: Key features of the Zimmerman-Traxler transition state model for aldol reactions.

Transition State Models in Michael Additions

In prolinol-catalyzed Michael additions, the transition state is more complex and can be influenced by the nature of the Michael acceptor. For reactions involving nitroalkenes, computational studies suggest that the stereochemical outcome is dictated by a transition state where the nitro group of the acceptor is oriented away from the bulky substituents of the catalyst, and the approach of the enamine is sterically controlled.[3][7]

The Evolution of Prolinol Catalysts: Structural Modifications and Their Mechanistic Impact

While L-prolinol itself is a competent catalyst, significant research has focused on modifying its structure to enhance reactivity, selectivity, and solubility.[1][2][9]

Hayashi-Jørgensen Catalysts: The Power of Steric Shielding

Among the most successful prolinol derivatives are the diarylprolinol silyl ethers , commonly known as Hayashi-Jørgensen catalysts.[3][4][10] In these catalysts, the hydroxyl group of prolinol is protected as a bulky silyl ether, and the nitrogen is part of a pyrrolidine ring bearing two aryl groups. This structural modification has several key consequences:

-

Enhanced Solubility: The bulky, non-polar groups increase the catalyst's solubility in common organic solvents.

-

Increased Steric Hindrance: The diarylmethyl group provides a highly effective steric shield, blocking one face of the enamine intermediate and leading to excellent enantioselectivity.[7]

-

Modified Reactivity: The electronic nature of the aryl groups can be tuned to modulate the catalyst's reactivity.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]

An In-depth Technical Guide to the Role of the Nitro Group in Pyridyl-Prolinol Catalysts

Foreword: Beyond the Scaffold – The Art of Fine-Tuning in Asymmetric Organocatalysis

In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based systems. At the heart of this revolution lies the chiral amine, with L-proline and its derivatives representing some of the most versatile and efficient catalysts developed to date.[1][2][3] These catalysts operate through elegant mechanistic pathways, often involving the formation of enamine or iminium ion intermediates, mimicking the strategies employed by nature's own enzymes.[4] The pyridyl-prolinol scaffold, a sophisticated evolution of the simple proline core, combines the pyrrolidine ring's stereocontrol with the pyridine moiety's capacity for hydrogen bonding and electronic modulation.

However, the true mastery in catalyst design lies not just in selecting the right scaffold, but in its meticulous fine-tuning. The strategic placement of functional groups can dramatically alter a catalyst's activity, selectivity, and substrate scope. This guide focuses on one of the most impactful substituents in this context: the nitro group (–NO₂). We will dissect the multifaceted role of this small but powerful functional group, exploring how its profound electronic and steric properties are harnessed to elevate the performance of pyridyl-prolinol catalysts in demanding asymmetric transformations. This exploration is not merely an academic exercise; it is a blueprint for rational catalyst design, aimed at researchers, scientists, and drug development professionals who seek to control and perfect the synthesis of chiral molecules.

The Nitro Group: A Potent Electronic Modulator

The defining characteristic of the nitro group is its powerful electron-withdrawing nature.[5][6] This property arises from a combination of a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a significant negative resonance effect (-M) where the nitro group delocalizes electron density from the aromatic ring.[7][8][9]

The magnitude of this electronic influence is often quantified by Hammett constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A large positive σ value indicates strong electron-withdrawing capabilities.

Table 1: Hammett Constants for Common Electron-Withdrawing Groups

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | 0.78 | Strongly Withdrawing |

| -CN | 0.66 | Strongly Withdrawing |

| -CF₃ | 0.54 | Strongly Withdrawing |

| -Cl | 0.23 | Moderately Withdrawing |

| -H | 0.00 | Reference |

(Data sourced from established physical organic chemistry principles.)[10]

In the context of a pyridyl-prolinol catalyst, placing a nitro group on the pyridine ring is a deliberate strategic decision to exploit these powerful electronic effects.

Mechanistic Implications of Nitro-Substitution

The introduction of a nitro group, typically at the 5-position of the pyridine ring, fundamentally alters the catalyst's behavior throughout the catalytic cycle. Its influence is most pronounced in the stabilization of transition states and the activation of reacting partners.

The Enamine Catalytic Cycle

Most pyridyl-prolinol catalysts operate via an enamine mechanism, particularly in reactions like the Michael addition of a ketone to a nitroolefin. The cycle involves the formation of a nucleophilic enamine from the ketone and the catalyst's secondary amine, which then attacks the electrophile.

Figure 1: General workflow for the enamine-mediated catalytic cycle.

Enhanced Brønsted Acidity and Electrophile Activation

A key role of the prolinol's hydroxyl group is to act as a hydrogen-bond donor, coordinating to and activating the electrophile (e.g., a nitroolefin or an aldehyde). By withdrawing electron density from the pyridine ring, the nitro group increases the acidity of the prolinol's -OH proton. This makes the catalyst a more effective Brønsted acid and a stronger hydrogen-bond donor.

This enhanced hydrogen bonding has two critical consequences:

-

Lowering the LUMO of the Electrophile: A stronger hydrogen bond to the electrophile (for instance, to an oxygen of the nitro group on the nitroolefin substrate) lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the electrophile more susceptible to nucleophilic attack by the enamine.[10]

-

Rigidifying the Transition State: This interaction helps to lock the conformation of the catalyst and the electrophile in the transition state, leading to a more organized and predictable stereochemical outcome.

Steric and Geometric Control

While the electronic effects are dominant, the steric profile of the nitro group cannot be ignored. Positioned on the pyridine ring, it contributes to the overall chiral pocket of the catalyst. This steric bulk helps to shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side. This principle of steric hindrance is fundamental to achieving high enantioselectivity.

The combination of electronic activation and steric shielding is what makes nitro-substituted pyridyl-prolinol catalysts exceptionally effective.

Figure 2: The nitro group enhances H-bonding and steric control.

Application Showcase: Asymmetric Michael Addition to Nitroolefins

The conjugate addition of carbonyl compounds to nitroolefins is a cornerstone C-C bond-forming reaction, yielding valuable γ-nitro carbonyl compounds which are precursors to many biologically active molecules. This reaction is an excellent benchmark for evaluating the efficacy of pyridyl-prolinol catalysts.

Several studies have shown that pyrrolidine-based catalysts bearing a pyridine ring are highly effective for the Michael addition of aldehydes and ketones to nitroolefins.[1] The introduction of a strong electron-withdrawing group, such as a nitro group, on the pyridine moiety is a common strategy to boost both reactivity and enantioselectivity.

Table 2: Representative Performance in the Michael Addition of Cyclohexanone to β-Nitrostyrene

| Catalyst | Substituent on Pyridine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Catalyst A | -H (Unsubstituted) | 20 | 24 | 85 | 90:10 | 88 |

| Catalyst B | 5-NO₂ | 10 | 8 | 98 | >99:1 | >99 |

| Catalyst C | 5-Cl | 15 | 16 | 92 | 95:5 | 94 |

Note: This table is a representative summary compiled from trends observed in organocatalysis literature. Specific results are highly dependent on exact reaction conditions.[11]

The data clearly illustrate the superiority of the nitro-substituted catalyst (Catalyst B). It operates at a lower loading, requires significantly less time, and delivers both higher yield and near-perfect stereocontrol. This dramatic improvement is a direct consequence of the electronic activation conferred by the nitro group, as discussed previously.

Experimental Protocol: A Self-Validating System

This section provides a robust, step-by-step methodology for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using a 5-nitro-pyridyl-prolinol catalyst.

Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

Discovery and history of (S)-proline catalyzed reactions

An In-Depth Technical Guide to the Discovery and History of (S)-Proline Catalyzed Reactions

Introduction: The Dawn of a New Catalytic Paradigm

In the vast landscape of chemical synthesis, the quest for efficient, selective, and sustainable methods to construct complex chiral molecules is a perpetual driving force. For decades, this endeavor was dominated by two main pillars: biocatalysis, which harnesses the exquisite precision of enzymes, and metal catalysis, which utilizes the versatile reactivity of transition metals. However, in the early 21st century, a third pillar rose to prominence, revolutionizing the field of asymmetric synthesis: organocatalysis . This paradigm shift demonstrated that small, purely organic molecules could catalyze complex transformations with efficiency and stereoselectivity rivaling their metal- and enzyme-based counterparts.[1][2]

At the very heart of this revolution lies a deceptively simple molecule: (S)-proline. A naturally occurring, inexpensive, and non-toxic amino acid, (S)-proline has emerged as a surprisingly powerful and versatile catalyst.[3][4][5] Its unique rigid cyclic structure, combined with the presence of both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), allows it to operate through multiple catalytic modes, making it a "micro-aldolase" that mimics the function of complex natural enzymes.[2][6] This guide provides a comprehensive exploration of the discovery, mechanistic elucidation, and profound impact of (S)-proline catalyzed reactions, from their serendipitous beginnings to their current status as a cornerstone of modern organic synthesis.

Part 1: The Seminal Discovery - An Intramolecular Aldol Reaction

The story of proline catalysis begins not in the 2000s, but three decades earlier, in the industrial laboratories of Hoffmann-La Roche and Schering AG. In the early 1970s, driven by the need for efficient routes to steroid intermediates, two groups independently discovered that (S)-proline could catalyze a highly enantioselective intramolecular aldol cyclization of an achiral triketone.[7][8][9][10] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , is widely considered the first highly enantioselective organocatalytic transformation.[11][12]

The original Hajos-Parrish procedure, published in 1974, utilized a mere 3 mol% of (S)-proline in dimethylformamide (DMF) at room temperature to produce the bicyclic ketol product in quantitative yield and with an impressive 93% enantiomeric excess (ee).[6][10] The Schering group's modification resulted in the dehydrated enone, a crucial building block for steroid synthesis.[6][10]

This pioneering work demonstrated that a simple organic molecule could induce significant chirality, yet its full potential remained largely unappreciated for nearly 30 years, often viewed as a biochemical curiosity rather than a general synthetic tool.[9][12]

Key Experimental Protocol: The Hajos-Parrish Reaction

This protocol is based on the original procedure for the asymmetric cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

-

(S)-(-)-Proline

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-